12-Epi-Deoxoscalarin

Description

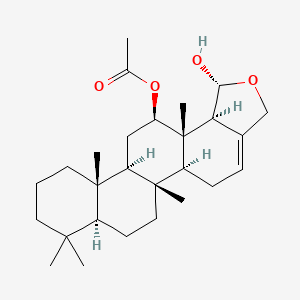

12-Epi-deoxoscalarin is a scalarane-type sesterterpene (25-carbon backbone) isolated from marine sponges, notably Hyattella cribriformis and Spongia nitens . Structurally, it belongs to the scalaranes, characterized by a tetracyclic framework with a fused γ-lactone ring. The "12-epi" designation refers to the epimerization at the C-12 position, distinguishing it from scalarin and deoxoscalarin . This compound has garnered attention for its antiparasitic properties, particularly against protozoa such as Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum .

Properties

Molecular Formula |

C27H42O4 |

|---|---|

Molecular Weight |

430.6 g/mol |

IUPAC Name |

[(1R,5aS,5bR,7aS,11aS,11bR,13R,13aS,13bS)-1-hydroxy-5b,8,8,11a,13a-pentamethyl-1,3,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-13-yl] acetate |

InChI |

InChI=1S/C27H42O4/c1-16(28)31-21-14-20-25(4)12-7-11-24(2,3)18(25)10-13-26(20,5)19-9-8-17-15-30-23(29)22(17)27(19,21)6/h8,18-23,29H,7,9-15H2,1-6H3/t18-,19-,20+,21+,22+,23+,25-,26-,27+/m0/s1 |

InChI Key |

IDZDIJBVDDHIIM-MWZFGUNWSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@H]5[C@@H](OCC5=CC4)O)C)C)(C)C)C |

Canonical SMILES |

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5C(OCC5=CC4)O)C)C)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the Scalarane Family

12-Epi-deoxoscalarin is closely related to scalarin and deoxoscalarin, differing primarily in stereochemistry and functional group modifications:

- Scalarin : Contains a hydroxyl group at C-12 and an acetyl group at C-22. Exhibits anti-inflammatory and cytotoxic activity but lower antiprotozoal potency compared to this compound .

- Deoxoscalarin : Lacks the hydroxyl group at C-12 but retains the acetyl group at C-22. Shows reduced bioactivity against Plasmodium falciparum compared to this compound .

- 12-Epi-scalarin : Shares the C-12 epimerization with this compound but includes additional oxygenated groups, which correlate with higher cytotoxicity .

Bioactivity Comparison with Non-Scalarane Terpenoids

In antiprotozoal assays, this compound was compared to other sponge-derived terpenoids (Table 1):

Key Findings :

- Antiplasmodial Activity: Dorisenone D (IC50 0.43 μg/mL) outperforms this compound (IC50 3.30 μg/mL), but the latter shows lower cytotoxicity (SI >6.1 vs. >9.0 for dorisenone D) .

- Antitrypanosomal Activity: this compound is less potent than heptaprenyl-p-quinol (9) but has a better safety profile .

- Structural-Activity Relationship : The absence of oxygenated groups in this compound reduces cytotoxicity compared to oxygen-rich scalaranes like 12-epi-scalarin .

Antimicrobial Activity

This compound exhibits weak antibacterial effects (e.g., 12 mm inhibition zone against Bacillus subtilis), outperformed by demethylfurospongin-4 and tetraprenylacetic acid derivatives .

Cytotoxicity Profile

Unlike spongian diterpenes (e.g., compounds 11 and 12), this compound shows minimal toxicity to mammalian L6 cells (IC50 >30 μg/mL), suggesting favorable selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.